molecular formula C14H21IN2 B14584674 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide CAS No. 61592-30-1

3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide

Katalognummer: B14584674
CAS-Nummer: 61592-30-1
Molekulargewicht: 344.23 g/mol
InChI-Schlüssel: ISYPPVKRGIKWTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound that belongs to the class of pyrazolium salts This compound is characterized by its unique structure, which includes a pyrazolium core substituted with ethyl and methyl groups, and an iodide counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-ethylphenylhydrazine with 2,3-dimethyl-2-butanone under acidic conditions to form the pyrazolium core. The resulting intermediate is then treated with methyl iodide to introduce the iodide counterion. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the iodide position, where nucleophiles such as thiolates or amines replace the iodide ion.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Thiolates, amines; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various substituted pyrazoles, reduced pyrazolium derivatives, and nucleophile-substituted pyrazolium salts.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as ionic liquids and catalysts for various chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
  • 3-(4-Ethylphenyl)-1,2,5-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
  • 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide

Uniqueness

3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

61592-30-1

Molekularformel

C14H21IN2

Molekulargewicht

344.23 g/mol

IUPAC-Name

3-(4-ethylphenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide

InChI

InChI=1S/C14H20N2.HI/c1-5-12-6-8-13(9-7-12)14-10-11(2)15(3)16(14)4;/h6-10,14H,5H2,1-4H3;1H

InChI-Schlüssel

ISYPPVKRGIKWTE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2C=C([NH+](N2C)C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.